2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
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Overview
Description
2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a dimethyl group on the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 4-chlorobenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 4-bromoaniline and 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to form the indole core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-ol
- 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-thione
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO/c1-22(2)12-20-18(21(26)13-22)11-19(14-3-5-15(23)6-4-14)25(20)17-9-7-16(24)8-10-17/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUVVEHKLWRYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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